L-myo-Inositol-1,4,5-triphosphate sodium salt is a phosphoinositide molecule that plays a crucial role in cellular signaling. It is a derivative of inositol, a six-carbon sugar alcohol that is involved in various biological processes. The sodium salt form enhances its solubility and stability for laboratory use. This compound is primarily recognized for its function as a second messenger in signal transduction pathways, particularly those involving calcium ion mobilization.
L-myo-Inositol-1,4,5-triphosphate sodium salt can be sourced from various chemical suppliers such as Thermo Scientific and Sigma-Aldrich, where it is available in high purity (typically 98%) as a lyophilized powder. Its CAS number is 2068-89-5, and it has several synonyms including 1,4,5-inositol trisphosphate sodium salt .
This compound falls under the category of inositol phosphates, which are a group of signaling molecules derived from phosphatidylinositol. It is classified as a sodium salt due to the presence of three sodium ions associated with the triphosphate group. Its molecular formula is , with a molecular weight of approximately 486.04 g/mol .
L-myo-Inositol-1,4,5-triphosphate sodium salt can be synthesized through various methods. One common approach involves the phosphorylation of myo-inositol using specific kinases that introduce phosphate groups at the 1, 4, and 5 positions.
The synthesis typically requires controlled conditions to ensure the correct phosphorylation pattern. For example, the use of inositol 1,4-bisphosphate as an intermediate can facilitate the addition of the third phosphate group at position 5. Enzymatic methods often yield higher specificity and purity compared to chemical methods .
The molecular structure of L-myo-Inositol-1,4,5-triphosphate sodium salt features a cyclohexane ring with three hydroxyl groups and three phosphate groups attached to it. The arrangement of these groups is critical for its biological activity.
L-myo-Inositol-1,4,5-triphosphate sodium salt participates in several biochemical reactions primarily related to its role as a second messenger. Upon binding to specific receptors on cell membranes (e.g., inositol trisphosphate receptors), it triggers the release of calcium ions from intracellular stores.
The binding of L-myo-Inositol-1,4,5-triphosphate sodium salt to its receptors initiates downstream signaling cascades that affect various cellular processes such as muscle contraction, neurotransmitter release, and cell growth regulation .
The mechanism of action for L-myo-Inositol-1,4,5-triphosphate sodium salt involves its interaction with inositol trisphosphate receptors located on the endoplasmic reticulum membrane. When activated by extracellular signals (e.g., hormones), these receptors facilitate calcium ion release into the cytoplasm.
This increase in intracellular calcium concentration acts as a signal for various cellular functions including muscle contraction and neurotransmitter release. Additionally, L-myo-Inositol-1,4,5-triphosphate sodium salt can be dephosphorylated by specific phosphatases to terminate its signaling activity .
Relevant analyses indicate that L-myo-Inositol-1,4,5-triphosphate sodium salt maintains stability under standard laboratory conditions but should be protected from prolonged exposure to light and moisture .
L-myo-Inositol-1,4,5-triphosphate sodium salt has significant scientific applications:
The biological activity of inositol phosphates is exquisitely dependent on their stereochemical configuration. myo-Inositol, the most biologically relevant inositol stereoisomer, possesses a characteristic axial hydroxyl group at the 2-position and equatorial hydroxyls at positions 1,3,4,5, and 6, creating a plane of symmetry through C-2 and C-5 [6]. Phosphorylation patterns disrupt this symmetry, generating distinct signaling molecules. Research demonstrates that the 42 kDa receptor protein p42IP4 exhibits a dissociation constant (Kd) of 2.2 nM for D-myo-inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4], while its affinity for other tetrakisphosphate isomers is 25-150 times lower [1]. Substitutions at the C-2 position cause the most significant affinity reductions, highlighting the stringent spatial requirements for receptor binding.
Table 1: Receptor Binding Affinity of Selected Inositol Phosphate Isomers
Inositol Phosphate | Receptor/Protein | Kd or Relative Affinity | Biological Consequence |
---|---|---|---|
D-Ins(1,3,4,5)P4 | p42IP4 | 2.2 nM | High-affinity binding, Ca²⁺ modulation |
D-Ins(1,4,5)P3 | ITPR1 (Canonical) | ~200 nM (EC₅₀ for Ca²⁺ release) | ER Ca²⁺ mobilization |
L-Ins(1,4,5)P3 | ITPR1 | >10 µM (Weak agonist) | Negligible Ca²⁺ release |
D-Ins(1,3,4)P3 | p42IP4 | ~1000x lower than Ins(1,3,4,5)P4 | Inactive in Ca²⁺ mobilization |
D-Ins(3,4,5,6)P4 | - | Co-chromatographs with Ins(1,4,5,6)P4 | Requires enantiomer-specific analysis |
Notably, D-myo-inositol 1,4,5-trisphosphate [Ins(1,4,5)P3] serves as the primary second messenger for endoplasmic reticulum (ER) calcium release, acting on IP3 receptors (ITPRs) with an EC50 of approximately 200 nM in permeabilized cells [9]. In stark contrast, its enantiomer L-Ins(1,4,5)P3 shows dramatically reduced potency and efficacy; even at 10 µM, it fails to significantly evoke calcium release or competitively inhibit the D-isomer [5] [9]. Similarly, D-Ins(1,3,4)P3—a major Ins(1,4,5)P3 metabolite—is essentially inactive in calcium mobilization assays [9]. This profound stereospecificity underscores that inositol phosphate receptors discriminate not only phosphorylation patterns but also the absolute configuration of the inositol ring.
The three-dimensional presentation of phosphate groups and hydroxyl residues dictates precise molecular recognition in inositol signaling. The axial 2-hydroxyl in myo-inositol creates a distinct topological landscape. Biochemical studies reveal that substitutions or modifications at this axial position profoundly disrupt binding. For instance, the p42IP4 receptor exhibits significantly reduced affinity (25-150 fold lower) for inositol tetrakisphosphate isomers lacking phosphorylation at specific equatorial positions or with modifications at C-2 [1] [2]. This sensitivity arises because the axial hydroxyl likely contributes to hydrogen-bonding networks or sterically constrains the orientation of phosphate groups relative to the receptor's binding pocket.
Table 2: Impact of Hydroxyl Group Orientation on Receptor Interaction
Structural Feature | Example Compound | Functional Consequence | Molecular Basis |
---|---|---|---|
Axial 2-OH | Native D/L-myo-inositol | Essential for binding orientation | Defines plane of symmetry; H-bonding anchor point |
Modification at C-2 | 2-Deoxy or 2-substituted | Drastic affinity reduction (e.g., p42IP4 binding) | Disrupts H-bonding and steric fit |
Equatorial 4,5-bisphosphate | D-Ins(1,4,5)P3 | High-affinity ITPR binding & Ca²⁺ release | Complementary charge/polar interaction with receptor |
Vacant 1/3 position (L-enantiomer) | L-Ins(1,4,5)P3 | Negligible Ca²⁺ mobilization (< 1% activity of D-isomer) | Incorrect spatial presentation of 4,5-bisphosphate pair |
The equatorial 4,5-bisphosphate motif is particularly critical for Ins(1,4,5)P3 receptor activation. This pair of negatively charged phosphates engages with a highly complementary binding site within the N-terminus of the ITPR protein, inducing conformational changes that open the calcium channel [4] [7]. Molecular dynamics simulations suggest that the specific dihedral angle between these phosphates, constrained by the equatorial hydroxyl orientations, matches the receptor's ligand-binding geometry. Altering this spatial arrangement—as occurs in the L-enantiomer where the 1-phosphate occupies a pseudo-equatorial position instead of the 3-phosphate—renders the molecule biologically inert despite identical chemical composition [5] [9]. This demonstrates that receptors "read" the stereochemical code presented by the hydroxyl-phosphate array.
Enantiomeric discrimination in inositol phosphate signaling is a fundamental principle underpinning signal fidelity. The D- and L- forms of Ins(1,4,5)P3 are mirror images yet exhibit radically different biological activities. Functional assays in permeabilized GH3 and Swiss 3T3 cells demonstrate that D-Ins(1,4,5)P3 releases 30-50% of non-mitochondrial calcium stores with an EC50 of ~200 nM. Conversely, L-Ins(1,4,5)P3—synthesized with phosphates at positions equivalent to 1,4,5 but on the enantiomeric inositol backbone—requires concentrations exceeding 10 µM to elicit minimal release and acts only as a very weak partial agonist [9]. This >50-fold difference in potency underscores the exquisite chiral selectivity of the ITPR binding site.
Table 3: Functional Activity of D vs. L-myo-Inositol 1,4,5-Trisphosphate
Parameter | D-Ins(1,4,5)P3 | L-Ins(1,4,5)P3 | Experimental System |
---|---|---|---|
EC50 (Calcium Release) | 200 nM | >10 µM (Weak partial agonist) | Permeabilized Rat Pituitary GH3 cells |
Maximal Efficacy (% Ca²⁺ Release) | 30-50% | <5% at 10 µM | Permeabilized Swiss 3T3 cells |
Competitive Inhibition | N/A | No significant effect at 10 µM | Co-application with D-isomer |
Receptor Binding (ITPR) | High affinity | Very low affinity | Purified receptor/Photoaffinity labeling |
Structural biology insights reveal the mechanism underlying this discrimination. The ITPR ligand-binding domain (IBC) possesses a highly asymmetric binding pocket with specific residues forming hydrogen bonds and ionic interactions with the 4- and 5-phosphates of D-Ins(1,4,5)P3. Crucially, residues such as Arg265, Lys508, and Arg511 coordinate these phosphates in a geometry that is sterically incompatible with the L-enantiomer [7]. Docking studies show that attempting to bind L-Ins(1,4,5)P3 forces the 1-phosphate into a position clashing with a conserved hydrophobic patch, while the 4-phosphate cannot properly engage the key arginine cluster. This "chiral proofreading" ensures only the correct second messenger, generated enzymatically from phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2], activates the channel. Similar enantioselectivity governs the p42IP4 receptor, which binds both D-Ins(1,3,4,5)P4 and D-GroPtdIns(3,4,5)P3 with identical affinity but discriminates against the L-forms and other isomers lacking the precise 1,3,4,5-phosphorylation pattern [1] [2].
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